molecular formula C9H15ClN2O B7593478 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one

4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one

Cat. No. B7593478
M. Wt: 202.68 g/mol
InChI Key: DPPUQTBTOAPVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one, also known as CPP, is a compound that has been widely used in scientific research for its ability to modulate N-methyl-D-aspartate (NMDA) receptors. These receptors are important for synaptic plasticity, learning, and memory. CPP has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, depression, and schizophrenia.

Mechanism of Action

4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one acts as a competitive antagonist at the glycine binding site of the NMDA receptor. This results in a decrease in NMDA receptor activity, which in turn affects synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region important for learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one in lab experiments is its ability to selectively modulate NMDA receptor activity. This allows researchers to study the specific role of NMDA receptors in various neurological disorders. However, one limitation of using 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.

Future Directions

There are several future directions for research on 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one. One area of interest is its potential therapeutic applications in neurological disorders. 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one has shown promise in animal models of Alzheimer's disease and depression, and further studies are needed to determine its efficacy in humans. Another area of interest is the development of new compounds that can selectively modulate NMDA receptor activity without the potential toxicity of 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one. These compounds could have important therapeutic applications in a variety of neurological disorders.

Synthesis Methods

4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one can be synthesized through a multistep process starting with the reaction of 2-chloroacetyl chloride with piperazine, followed by the reaction of the resulting intermediate with ethylamine and acetic anhydride. The final product is obtained through the reaction of this intermediate with 2-chloroacrolein.

Scientific Research Applications

4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one has been used extensively in scientific research to study the role of NMDA receptors in various neurological disorders. It has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease and depression. 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one has also been used to study the mechanisms underlying drug addiction and withdrawal.

properties

IUPAC Name

4-(2-chloroprop-2-enyl)-3-ethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O/c1-3-8-9(13)11-4-5-12(8)6-7(2)10/h8H,2-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPUQTBTOAPVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one

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